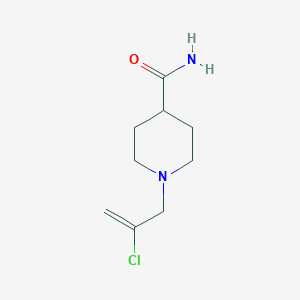
1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide, also known as CPPC, is a chemical compound that belongs to the piperidine family. CPPC has been of interest to scientists due to its potential applications in scientific research.
Mécanisme D'action
1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide works by binding to the catalytic domain of PARP and inhibiting its activity. This leads to the accumulation of DNA damage and ultimately results in cell death. 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide has been shown to be a selective inhibitor of PARP, with little to no effect on other enzymes or proteins in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide are primarily related to its inhibition of PARP. Studies have shown that 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide can induce cell death in cancer cells that are dependent on PARP for survival. 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide has also been shown to enhance the effects of chemotherapy and radiation therapy in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide in lab experiments include its potency and selectivity as an inhibitor of PARP. 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide can be used to study the role of PARP in various cellular processes, such as DNA repair and cell death. However, there are also limitations to using 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide in lab experiments. For example, 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide may have off-target effects on other enzymes or proteins in the body, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide in scientific research. One potential application is in the development of new cancer therapies. 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide has shown promise as a sensitizer for chemotherapy and radiation therapy, and further research could lead to the development of new combination therapies. Another potential application is in the study of PARP inhibitors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide could be used to study the role of PARP in other cellular processes, such as inflammation and immune response.
Méthodes De Synthèse
The synthesis of 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide involves the reaction between 1-(2-chloroprop-2-enyl)piperidine and isocyanate. The reaction takes place in the presence of a catalyst, such as triethylamine, and yields 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide as the final product. The synthesis of 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide can be optimized by adjusting the reaction conditions, such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide has been used in scientific research as a tool to study the function of certain proteins and enzymes in the body. 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death. By inhibiting PARP, 1-(2-Chloroprop-2-enyl)piperidine-4-carboxamide can be used to study the role of PARP in various cellular processes, such as apoptosis and necrosis.
Propriétés
IUPAC Name |
1-(2-chloroprop-2-enyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-7(10)6-12-4-2-8(3-5-12)9(11)13/h8H,1-6H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMXVDUMCFCJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCC(CC1)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone](/img/structure/B7565786.png)
![2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline](/img/structure/B7565798.png)
![1-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-3-(1-phenylethyl)imidazolidine-2,4,5-trione](/img/structure/B7565799.png)
![2-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565802.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[2-[(3-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B7565805.png)
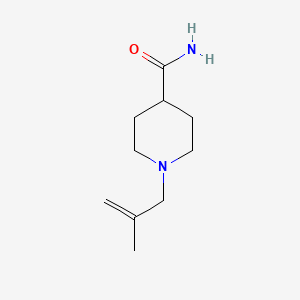
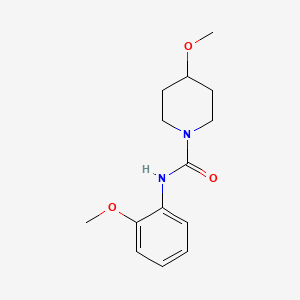
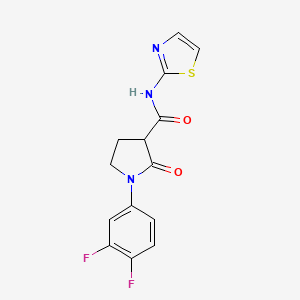

![Methyl 2-[(1-tert-butyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7565866.png)
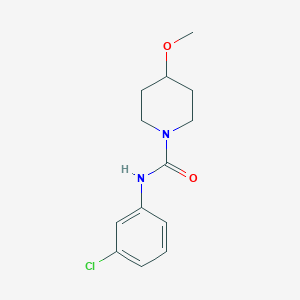
![3-[3-(6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7565874.png)
![2-(4-chloro-2-cyclohexylphenoxy)-N-[(3-sulfamoylphenyl)methyl]acetamide](/img/structure/B7565877.png)
![1-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one](/img/structure/B7565900.png)